

2-Bromo-4-methylpentane chemical properties and physical data

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Compound of Interest

Compound Name: 2-Bromo-4-methylpentane

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In-Depth Technical Guide to 2-Bromo-4-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methylpentane is a branched-chain alkyl halide, an important intermediate in organic synthesis.^[1] Its structure consists of a pentane backbone with a bromine atom at the second position and a methyl group at the fourth position.^[1] This colorless liquid is utilized in various chemical transformations, primarily in nucleophilic substitution reactions where the bromine atom serves as an effective leaving group.^[1] Its role as a building block allows for the introduction of the isohexyl group in the synthesis of more complex molecules, making it a valuable reagent in the preparation of pharmaceutical compounds and other specialty chemicals.^[1] This guide provides a comprehensive overview of its chemical properties, physical data, and detailed experimental protocols for its synthesis.

Chemical and Physical Data

The fundamental chemical and physical properties of **2-Bromo-4-methylpentane** are summarized in the tables below, providing a ready reference for laboratory applications.

Table 1: General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₆ H ₁₃ Br	[1] [2] [3]
Molecular Weight	165.07 g/mol	[2]
IUPAC Name	2-bromo-4-methylpentane	[2]
CAS Number	30310-22-6	[2] [3]
Appearance	Colorless liquid/oil	[1]
Melting Point	-94.6 °C	
Boiling Point	130 °C	[4]
Density	1.1804 g/cm ³ at 0 °C	
Refractive Index	1.443	
Solubility	Soluble in organic solvents	[1]

Table 2: Spectroscopic Data

Spectroscopic Technique	Data Available	Source
Mass Spectrometry (GC-MS)	Spectra available in databases	[2] [3] [5]
Infrared (IR) Spectroscopy	Spectra available in databases	[2] [5]
Raman Spectroscopy	Spectra available in databases	[2] [5]
Nuclear Magnetic Resonance (NMR)	Data available	[6]

Experimental Protocols

The synthesis of **2-Bromo-4-methylpentane** can be achieved through several routes. Two common laboratory methods are detailed below.

Protocol 1: Synthesis from 4-Methylpentan-2-ol via Nucleophilic Substitution

This protocol describes the conversion of the secondary alcohol 4-methylpentan-2-ol to **2-bromo-4-methylpentane**. The reaction proceeds by first converting the hydroxyl group into a better leaving group, followed by nucleophilic attack by a bromide ion. A common method involves a two-step process using tosyl chloride and sodium bromide.[\[7\]](#)

Step 1: Tosylation of 4-Methylpentan-2-ol

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 4-methylpentan-2-ol (1 equivalent) in anhydrous pyridine at 0 °C (ice bath).
- **Addition of Tosyl Chloride:** Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- **Reaction Progression:** Allow the reaction mixture to stir at 0 °C for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.
- **Work-up:** Pour the reaction mixture into cold dilute hydrochloric acid (e.g., 1 M HCl) and extract with diethyl ether. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.

Step 2: Bromination of the Tosylate

- **Reaction Setup:** Dissolve the crude tosylate from Step 1 in a suitable polar aprotic solvent such as dimethylformamide (DMF).
- **Addition of Bromide Source:** Add sodium bromide (NaBr, 1.5 equivalents) to the solution.
- **Reaction Conditions:** Heat the mixture with stirring to a temperature of 60-80 °C and maintain for several hours, monitoring the reaction progress by TLC.
- **Work-up and Purification:** After cooling to room temperature, pour the reaction mixture into water and extract with a non-polar solvent like hexane. Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation. The crude **2-bromo-4-methylpentane** can then be purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis from 1-Bromo-4-methylpentane via Isomerization

This procedure outlines the isomerization of 1-bromo-4-methylpentane to **2-bromo-4-methylpentane** through an elimination-addition sequence.^[8]

Step 1: Elimination to form 4-Methyl-1-pentene

- Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 1-bromo-4-methylpentane (1 equivalent) in ethanol.
- Base Addition: Add a strong, non-nucleophilic base such as sodium ethoxide (NaOEt, 1.2 equivalents) in ethanol.
- Reaction Conditions: Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the disappearance of the starting material by gas chromatography (GC) or TLC.
- Work-up: Cool the reaction mixture, dilute with water, and extract with a low-boiling-point organic solvent like pentane. Wash the organic layer with water and brine, then dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

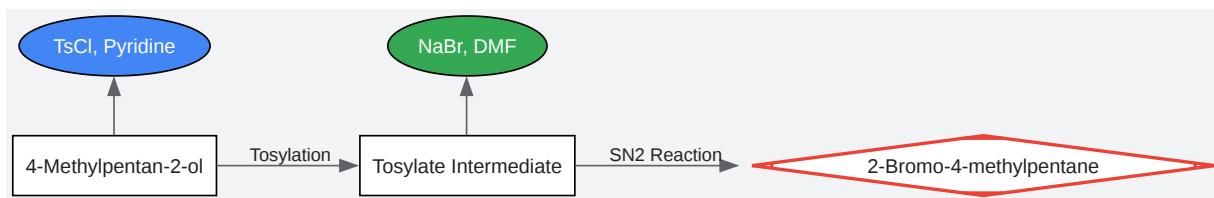
Step 2: Markovnikov Addition of HBr to 4-Methyl-1-pentene

- Alkene Preparation: Carefully remove the solvent from the dried organic layer from the previous step to obtain crude 4-methyl-1-pentene.
- Hydrobromination: Dissolve the crude alkene in a suitable inert solvent (e.g., dichloromethane or acetic acid). Cool the solution to 0 °C and bubble hydrogen bromide (HBr) gas through it, or add a solution of HBr in acetic acid. The reaction should be performed in the absence of peroxides to ensure Markovnikov selectivity.
- Reaction Monitoring and Completion: Monitor the reaction by GC until the alkene is consumed.
- Work-up and Purification: Quench the reaction by pouring the mixture into ice-water. Separate the organic layer, wash it with cold saturated sodium bicarbonate solution and

brine. Dry the organic phase, remove the solvent, and purify the resulting **2-bromo-4-methylpentane** by fractional distillation.

Mandatory Visualization

The following diagram illustrates the synthetic pathway for the preparation of **2-Bromo-4-methylpentane** from 4-Methylpentan-2-ol.



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Caption: Synthesis of **2-Bromo-4-methylpentane** from 4-Methylpentan-2-ol.

Safety and Handling

2-Bromo-4-methylpentane is a flammable liquid and vapor.^[2] It is also a skin and eye irritant and may cause respiratory irritation.^[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.^[9] All manipulations should be carried out in a well-ventilated fume hood.^{[10][11]} In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.^[9] Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.^{[10][11]}

Hazard Statements:^[2]

- H226: Flammable liquid and vapor
- H315: Causes skin irritation
- H319: Causes serious eye irritation

- H335: May cause respiratory irritation

Reactivity and Applications

The primary utility of **2-bromo-4-methylpentane** in organic synthesis stems from the reactivity of the carbon-bromine bond. As a secondary alkyl halide, it can undergo both S_N1 and S_N2 nucleophilic substitution reactions, as well as elimination reactions. The specific reaction pathway is dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.

It is a key intermediate for introducing the 4-methylpentan-2-yl group into a target molecule. This is particularly relevant in the synthesis of pharmaceuticals and other biologically active compounds where specific alkyl fragments are required to optimize binding to biological targets.

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